

Application Notes and Protocols for Synthetic Routes Utilizing 2-Bromo-4-methylphenol

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Compound of Interest

Compound Name: 2-Bromo-4-methylphenol

Cat. No.: B149215

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These application notes provide a comprehensive overview of synthetic routes starting from **2-Bromo-4-methylphenol**, a versatile building block in organic synthesis. The protocols detailed below are foundational for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

2-Bromo-4-methylphenol is a valuable starting material for a variety of synthetic transformations due to its dual functionality: a reactive aryl bromide moiety amenable to cross-coupling reactions and a phenolic hydroxyl group that can be readily derivatized. This combination allows for the construction of complex molecular architectures, including biaryls, aryl ethers, and arylamines, many of which are scaffolds for biologically active molecules. Derivatives of substituted bromophenols have shown promise for their antioxidant and anticancer properties.^[1]

Key Synthetic Transformations

Four principal synthetic routes utilizing **2-Bromo-4-methylphenol** as a starting material are detailed below:

- Suzuki-Miyaura Coupling: For the formation of a C-C bond, leading to substituted biaryl compounds.

- Williamson Ether Synthesis: For the formation of a C-O bond, yielding functionalized aryl ethers.
- Ullmann Condensation: A copper-catalyzed method for the synthesis of diaryl ethers.
- Buchwald-Hartwig Amination: For the formation of a C-N bond, producing substituted arylamines.

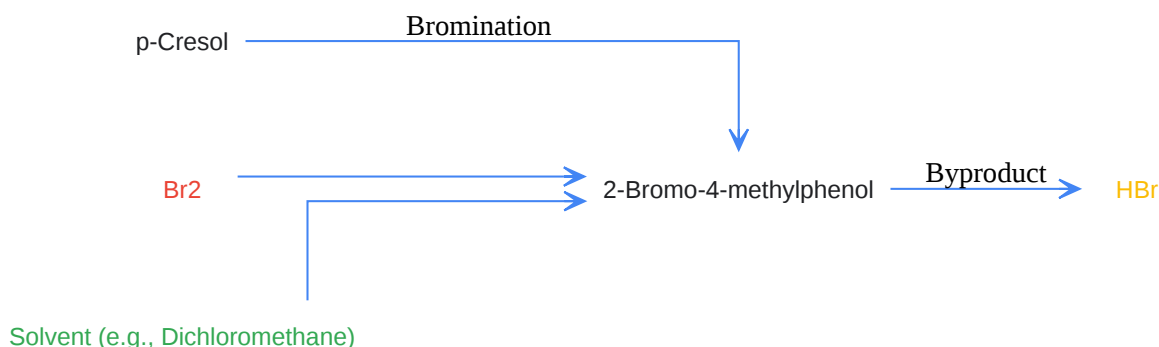
The following sections provide detailed experimental protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methylphenol (Starting Material)

Objective: To synthesize the starting material, **2-Bromo-4-methylphenol**, via the bromination of p-cresol.

Reaction Scheme:



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Caption: Synthesis of **2-Bromo-4-methylphenol**.

Materials:

- p-Cresol

- Bromine
- Dichloromethane (or other suitable chlorinated solvent)[2]
- Sodium bicarbonate solution (aqueous)
- Anhydrous magnesium sulfate
- Ice bath

Procedure:

- Dissolve p-cresol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath to -5 to 0 °C.[2]
- Slowly add a solution of bromine in dichloromethane dropwise to the cooled p-cresol solution over a period of 1-2 hours, while maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure **2-Bromo-4-methylphenol**.

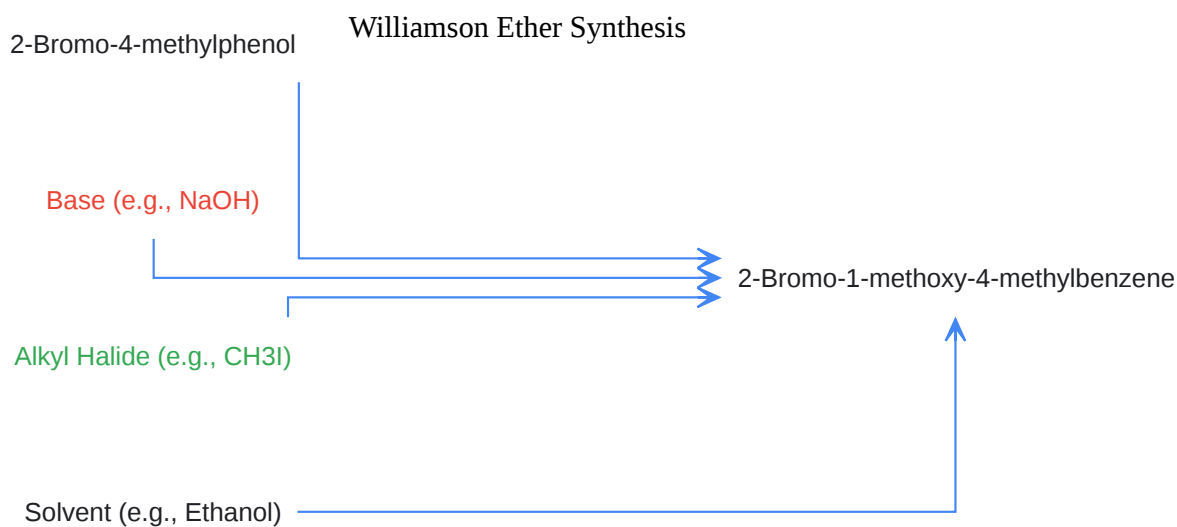
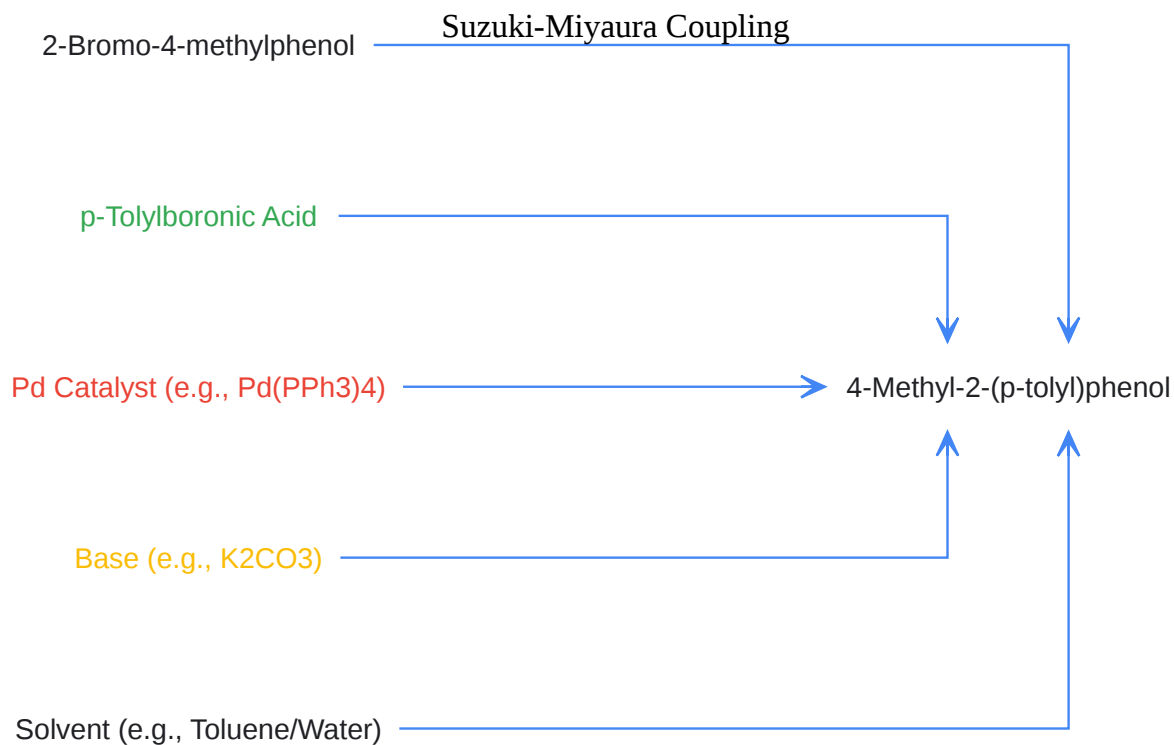
Quantitative Data Summary (for Starting Material Synthesis):

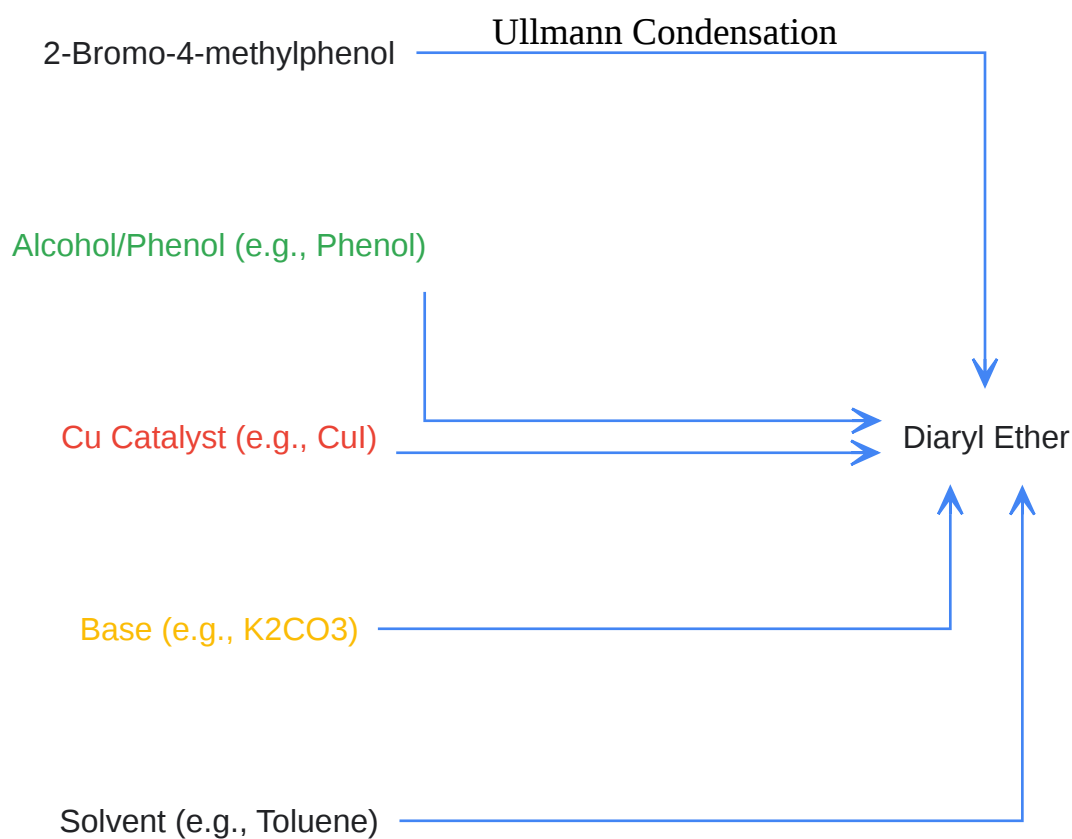
Parameter	Value	Reference
Yield	>98%	[3]
Purity	>98%	[3]
Reaction Temperature	-5 to 10 °C	[3]
Reaction Time	3 - 8 hours	[3]

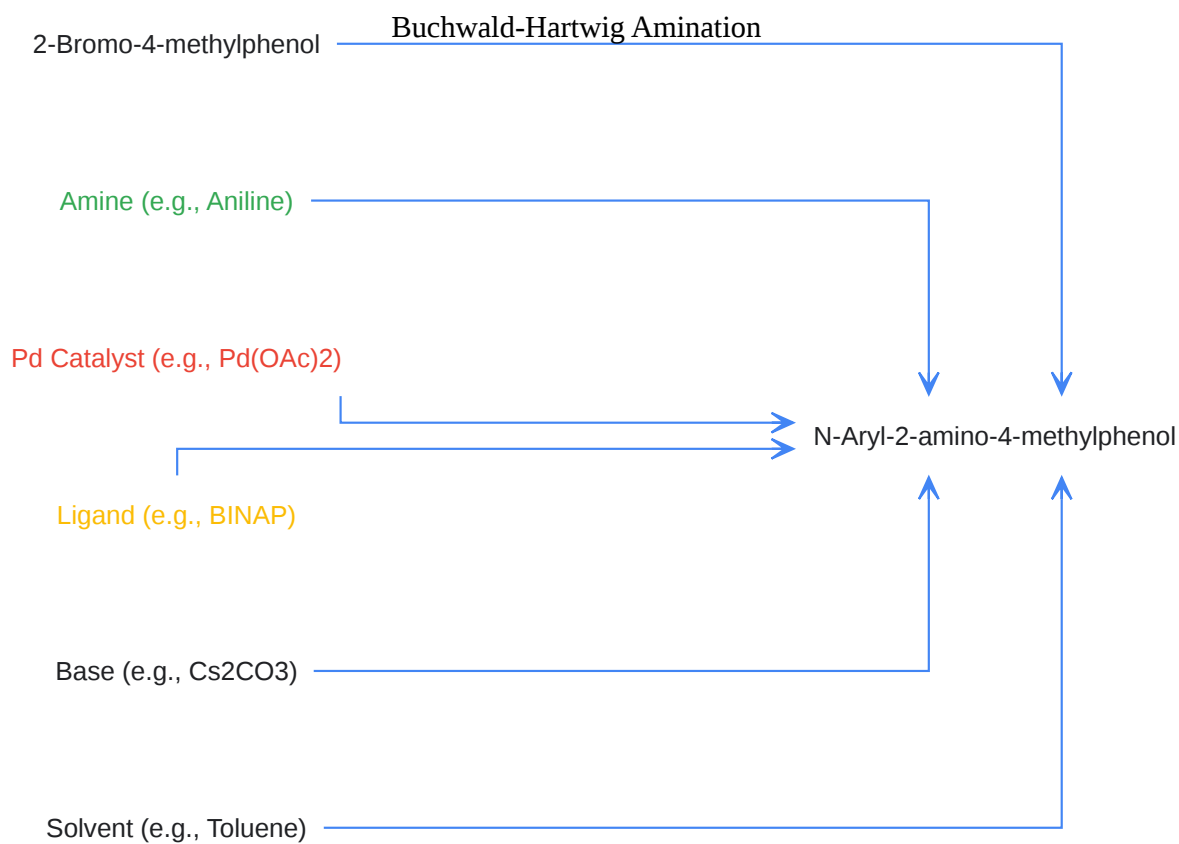
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-methylphenol

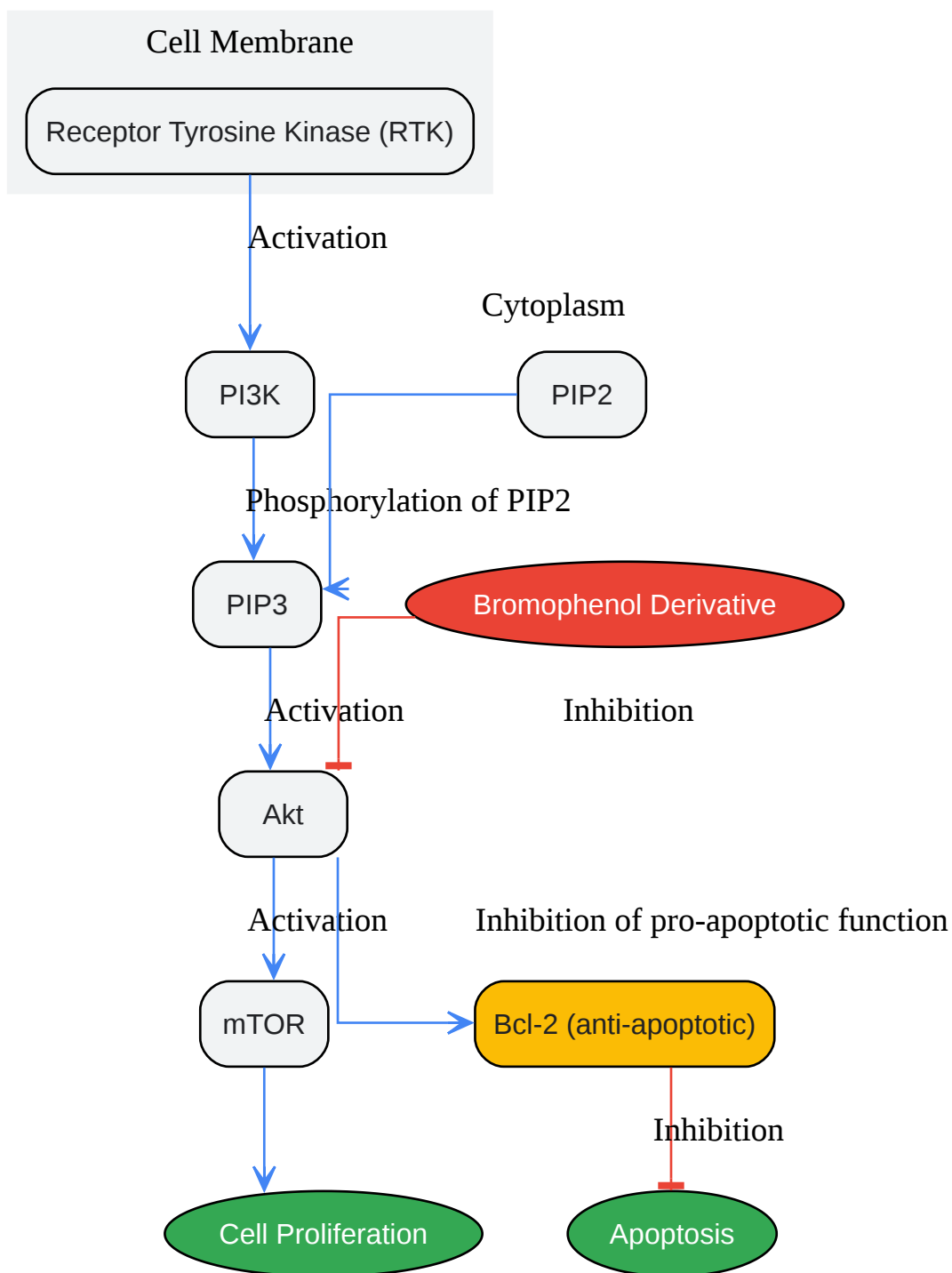
Objective: To synthesize a biaryl compound, 4-methyl-2-(p-tolyl)phenol, via a palladium-catalyzed cross-coupling reaction.

Reaction Scheme:









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References

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- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
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